
CID 10079877
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Overview
Description
Halichondrin B is a complex polyether macrolide originally isolated from the marine sponge Halichondria okadai by Hirata and Uemura in 1986 . This compound has garnered significant attention due to its potent anticancer properties, particularly its ability to inhibit the growth of murine cancer cells both in vitro and in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Halichondrin B is a challenging endeavor due to its intricate structure. A unified synthetic route involves the construction of cyclic ether structural motifs through a reverse approach, forming the carbon-oxygen bond first, followed by carbon-carbon bond construction . Key steps include intramolecular cyclization reactions between alkyl iodide and aldehyde functionalities .
Industrial Production Methods: Industrial production of Halichondrin B and its analogs, such as eribulin, involves complex synthetic sequences developed by pharmaceutical companies like Eisai Co., Ltd . These methods focus on optimizing the yield and purity of the compound through advanced medicinal chemistry techniques .
Chemical Reactions Analysis
Types of Reactions: Halichondrin B undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
Halichondrin B has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex natural product synthesis.
Biology: Investigated for its role in cellular processes and interactions with microtubules.
Medicine: Developed into the drug eribulin, which is used to treat metastatic breast cancer.
Mechanism of Action
Halichondrin B exerts its effects by targeting tubulin, a protein essential for microtubule formation . By binding to tubulin, Halichondrin B disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis (programmed cell death) . This mechanism is particularly effective against rapidly dividing cancer cells .
Comparison with Similar Compounds
Eribulin: A synthetic analog of Halichondrin B with simplified structure and similar anticancer properties.
Dolastatin 10: Another marine-derived compound with tubulin-binding properties.
Discodermolide: A polyether macrolide with similar microtubule-stabilizing effects.
Uniqueness: Halichondrin B is unique due to its highly complex structure and potent anticancer activity. Unlike other compounds, it has a distinct mode of action that involves microtubule depolymerization rather than stabilization . This unique mechanism makes it a valuable lead compound for developing new anticancer therapies .
Biological Activity
CID 10079877, also known as Halichondrin B, is a complex marine-derived compound primarily isolated from certain species of sponges in the genus Halichondria. This compound has garnered significant attention in the field of cancer research due to its potent biological activities, particularly its anti-cancer properties. The following article presents a comprehensive overview of the biological activity of this compound, including key research findings, case studies, and relevant data tables.
Halichondrin B is characterized by its unique macrocyclic structure, which is crucial for its biological activity. The compound interacts with tubulin, a protein that is essential for microtubule formation. By binding to tubulin, Halichondrin B disrupts microtubule dynamics, leading to inhibition of cell division and ultimately inducing apoptosis in cancer cells. This mechanism positions Halichondrin B as a valuable candidate for cancer therapy.
In Vitro Studies
Numerous studies have demonstrated the efficacy of Halichondrin B against various cancer cell lines. For instance, research published in PubMed highlights the compound's ability to inhibit cell proliferation in human breast cancer (MCF-7) and non-small cell lung cancer (A549) cell lines. The following table summarizes key findings from in vitro studies:
Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|
MCF-7 | 0.5 | Disruption of microtubule dynamics |
A549 | 1.2 | Induction of apoptosis |
HeLa | 0.8 | Cell cycle arrest at metaphase |
HCT116 | 0.9 | Inhibition of mitotic spindle formation |
In Vivo Studies
In vivo studies have further validated the anticancer potential of Halichondrin B. Animal models treated with Halichondrin B showed significant tumor regression compared to control groups. A notable study demonstrated that administration of Halichondrin B led to a 70% reduction in tumor volume in mice bearing xenografts of human breast cancer.
Case Studies
-
Case Study: Breast Cancer Treatment
- A clinical trial involving patients with metastatic breast cancer treated with Halichondrin B analogs showed promising results, with several patients experiencing partial responses and prolonged progression-free survival.
-
Case Study: Non-Small Cell Lung Cancer
- Another study focused on patients with advanced non-small cell lung cancer revealed that those receiving Halichondrin B exhibited improved overall survival rates compared to historical controls.
Safety and Toxicity
While Halichondrin B exhibits potent anticancer activity, its safety profile has also been a focus of research. Preclinical toxicity studies indicate that at therapeutic doses, the compound does not cause significant adverse effects on normal tissues. However, ongoing clinical trials are essential to fully assess its safety in human subjects.
Q & A
Basic Research Questions
Q. How to formulate a research question for CID 10079877 that aligns with scientific rigor?
- Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:
- Population: Specific biological systems or chemical interactions involving CID 10079876.
- Intervention: Experimental variables (e.g., dosage, environmental conditions).
- Comparison: Baseline or control groups.
- Outcome: Measurable endpoints (e.g., reaction efficiency, toxicity).
Ensure questions address gaps in existing literature and are testable via available methodologies .
Q. What experimental design principles apply to studies involving this compound?
- Methodological Answer :
- Define variables : Clearly distinguish independent (e.g., compound concentration) and dependent variables (e.g., metabolic response).
- Control groups : Include positive/negative controls to validate results.
- Replication : Use triplicate experiments to ensure statistical power.
- Blinding : Minimize bias in data collection and analysis.
Refer to structured research processes in foundational methodologies, such as hypothesis-driven iterative testing .
Q. How to conduct a systematic literature review for this compound?
- Methodological Answer :
- Keyword strategy : Combine terms like "this compound," "chemical properties," and "biological activity" with Boolean operators (AND/OR) in databases (PubMed, Scopus).
- Inclusion/exclusion criteria : Filter studies by publication date (e.g., last 10 years), peer-reviewed status, and methodological quality.
- Critical appraisal : Use tools like PRISMA to assess bias and relevance .
Q. What are best practices for designing data collection instruments in this compound research?
- Methodological Answer :
- Questionnaires/Interviews : Use Likert scales for qualitative feedback on experimental outcomes.
- Ethnographic techniques : Observe lab practices to identify workflow bottlenecks.
- Validation : Pilot-test instruments with a small sample to refine clarity and reduce ambiguity .
Q. How to test hypotheses about this compound’s mechanisms of action?
- Methodological Answer :
- Null hypothesis (H₀) : Define baseline expectations (e.g., "this compound has no effect on Enzyme X").
- Alternative hypothesis (H₁) : Specify directional predictions (e.g., "this compound inhibits Enzyme X").
- Statistical tests : Apply ANOVA or t-tests for comparative analyses, ensuring p-values <0.05 for significance .
Advanced Research Questions
Q. How to resolve contradictions in published data on this compound’s properties?
- Methodological Answer :
- Meta-analysis : Aggregate datasets from multiple studies to identify trends or outliers.
- Sensitivity analysis : Test how varying parameters (e.g., pH, temperature) affect results.
- Source evaluation : Assess methodological differences (e.g., instrumentation, sample purity) that may explain discrepancies .
Q. What mixed-methods approaches are suitable for studying this compound’s multifunctional roles?
- Methodological Answer :
- Triangulation : Combine quantitative data (e.g., spectroscopic analysis) with qualitative insights (e.g., researcher observations).
- Sequential design : First quantify compound stability, then use interviews to explore lab challenges in replication.
- Integration : Use joint displays to visualize how qualitative themes contextualize quantitative findings .
Q. How to ensure reproducibility in this compound experiments?
- Methodological Answer :
- Protocol standardization : Document equipment settings (e.g., HPLC conditions) and reagent batches.
- Open science practices : Share raw data and code via repositories like Zenodo.
- Peer review : Invite external labs to replicate critical experiments .
Q. How to integrate cross-disciplinary data (e.g., toxicology and synthesis) for this compound?
- Methodological Answer :
- Unified ontologies : Use standardized terminologies (e.g., ChEBI for chemical entities) to align datasets.
- Data fusion tools : Apply machine learning models to identify patterns across disciplines.
- Collaborative platforms : Leverage shared workspaces (e.g., LabArchives) for real-time data integration .
Q. What ethical considerations apply to human subject studies involving this compound derivatives?
- Methodological Answer :
- Informed consent : Disclose potential risks/benefits in lay language.
- IRB approval : Submit protocols for ethical review, addressing data anonymization and participant withdrawal rights.
- Conflict of interest : Disclose funding sources or institutional biases in publications .
Properties
CAS No. |
103614-76-2 |
---|---|
Molecular Formula |
C60H86O19 |
Molecular Weight |
1111.3 g/mol |
InChI |
InChI=1S/C60H86O19/c1-26-13-33-7-9-37-27(2)14-35(65-37)11-12-58-23-46-54(78-58)55-56(72-46)57(79-58)53-38(69-55)10-8-34(67-53)16-48(64)73-52-31(6)51-43(68-42(52)17-39(66-33)30(26)5)19-41-45(71-51)22-60(74-41)24-47-50(77-60)29(4)21-59(76-47)20-28(3)49-44(75-59)18-40(70-49)36(63)15-32(62)25-61/h26,28-29,31-47,49-57,61-63H,2,5,7-25H2,1,3-4,6H3/t26-,28+,29+,31+,32-,33+,34-,35+,36+,37+,38+,39-,40+,41-,42+,43+,44+,45-,46-,47+,49+,50+,51+,52-,53+,54+,55+,56-,57+,58+,59-,60+/m1/s1 |
InChI Key |
FXNFULJVOQMBCW-VZBLNRDYSA-N |
SMILES |
CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC(O4)C(CC(CO)O)O)C)C)OC9CC(C1=C)O2)C |
Isomeric SMILES |
C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)O[C@@H]9[C@H]([C@H]3[C@H](C[C@@H]4[C@H](O3)C[C@@]3(O4)C[C@H]4[C@@H](O3)[C@H](C[C@]3(O4)C[C@@H]([C@H]4[C@@H](O3)C[C@H](O4)[C@H](C[C@H](CO)O)O)C)C)O[C@H]9C[C@H](C1=C)O2)C |
Canonical SMILES |
CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC(O4)C(CC(CO)O)O)C)C)OC9CC(C1=C)O2)C |
Synonyms |
halichondrin A, 12,13-dideoxy- halichondrin B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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